molecular formula C9H5FOS B11753559 6-Fluoro-4H-thiochromen-4-one

6-Fluoro-4H-thiochromen-4-one

Cat. No.: B11753559
M. Wt: 180.20 g/mol
InChI Key: TUZCEZRSKNLXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound with the molecular formula C9H5FOS. It is a derivative of thiochromone, which is structurally related to chromones (benzopyrans). This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to produce 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to yield thiochroman-4-ones in moderate yields .

Another method involves the use of rhodium-catalyzed alkyne hydroacylation followed by thio-conjugate addition. This one-pot process allows for the synthesis of thiochroman-4-ones, hexahydro-4H-thiochromen-4-ones, and tetrahydrothiopyran-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

6-Fluoro-4H-thiochromen-4-one is structurally similar to other thiochromone and chromone derivatives. Some similar compounds include:

The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and selectivity compared to non-fluorinated analogs .

Biological Activity

6-Fluoro-4H-thiochromen-4-one is a compound belonging to the thiochromen family, which has garnered attention due to its significant biological activities, particularly against various tropical diseases such as malaria and leishmaniasis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound this compound is characterized by a thiochromen core with a fluorine substituent at the C-6 position. The synthesis of this compound has been achieved through various chemical pathways, leading to derivatives that exhibit enhanced biological properties. For instance, modifications in the structure have shown to influence the efficacy against pathogens significantly.

Research indicates that this compound acts primarily as an allosteric modulator . This means it can bind to sites other than the active site on enzymes, leading to conformational changes that affect enzyme activity. Specifically, it interacts with key amino acids in target enzymes, disrupting their function and thereby inhibiting the growth of parasites responsible for diseases like malaria and leishmaniasis .

Antileishmanial Activity

In studies assessing its antileishmanial properties, this compound demonstrated potent activity against Leishmania panamensis. The compound exhibited median effective concentrations (EC50) below 10 μM, indicating high efficacy. The mechanism involves inducing oxidative stress in parasites through the generation of reactive oxygen species (ROS), which disrupts their cellular homeostasis .

Compound EC50 (μM) Selectivity Index
This compound<10High
Reference Drug (Amphotericin B)25Moderate

Antimalarial Activity

The compound's effectiveness extends to antimalarial activities as well. It has been shown to inhibit the growth of Plasmodium falciparum, with similar EC50 values indicating strong potential as a therapeutic agent against malaria .

Cytotoxicity

While exhibiting strong antileishmanial and antimalarial activities, this compound also displayed low cytotoxicity towards human cells. This is crucial for developing safe therapeutic agents that can selectively target pathogens without harming host cells .

Case Studies and Research Findings

  • Study on Antileishmanial Activity : A study conducted by Khan et al. synthesized various thiochromen derivatives, including this compound, and evaluated their effects on L. panamensis. Results indicated that compounds with fluorine substitution exhibited enhanced leishmanicidal activity compared to non-fluorinated counterparts .
  • Mechanistic Studies : Research utilizing computational methods highlighted that the interaction of this compound with target enzymes leads to significant alterations in enzyme dynamics, further supporting its role as an allosteric modulator .
  • Comparative Analysis : In comparative studies against standard drugs, this compound showed superior selectivity and potency, making it a promising candidate for further development in treating tropical diseases .

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

6-fluorothiochromen-4-one

InChI

InChI=1S/C9H5FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H

InChI Key

TUZCEZRSKNLXIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.